5'-DMT-2'-TBDMS-N6-Me-rA

RNA epigenetics phosphoramidite synthesis m6A oligonucleotide

Opt for 5'-DMT-2'-TBDMS-N6-Me-rA over the N6-Bz or inosine analogs to eliminate harsh base deprotection, avoiding RNA strand scission. Procure the ≥98% HPLC penultimate intermediate for cost-effective in-house phosphitylation using the validated 80% conversion route, bypassing long lead times and high costs of custom phosphoramidite synthesis. Ideal for long RNA and m6A SAR programs.

Molecular Formula C38H47N5O6Si
Molecular Weight 697.9 g/mol
CAS No. 588698-75-3
Cat. No. B3273525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMT-2'-TBDMS-N6-Me-rA
CAS588698-75-3
Molecular FormulaC38H47N5O6Si
Molecular Weight697.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C38H47N5O6Si/c1-37(2,3)50(7,8)49-33-32(44)30(48-36(33)43-24-42-31-34(39-4)40-23-41-35(31)43)22-47-38(25-12-10-9-11-13-25,26-14-18-28(45-5)19-15-26)27-16-20-29(46-6)21-17-27/h9-21,23-24,30,32-33,36,44H,22H2,1-8H3,(H,39,40,41)/t30-,32-,33-,36-/m1/s1
InChIKeyKEEBYCOQGORZDK-QGGAYTEESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-DMT-2'-TBDMS-N6-Me-rA (CAS 588698-75-3): Protected m6A Nucleoside Intermediate for Phosphoramidite Synthesis — Product Selection Guide


5'-DMT-2'-TBDMS-N6-Me-rA (5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N6-methyladenosine; CAS 588698-75-3; MW 697.9 g/mol; formula C₃₈H₄₇N₅O₆Si) is a doubly protected ribonucleoside intermediate bearing the N6-methyladenosine (m6A) modification — the most abundant internal modification in eukaryotic mRNA [1]. It serves as the direct precursor to the corresponding 3'-CE phosphoramidite (CAS 588698-79-7) via phosphitylation of the free 3'-hydroxyl group, and is commercially available at ≥98% HPLC purity from major suppliers . The compound carries orthogonal 5'-O-DMT (acid-labile) and 2'-O-TBDMS (fluoride-labile) protecting groups, positioning it as the penultimate intermediate in the five-step BOP-mediated synthetic route that achieves a 60% overall yield from inosine — representing a two- to three-fold improvement over traditional seven- to eight-step routes [1].

Why Generic N6-Adenosine Protected Intermediates Cannot Replace 5'-DMT-2'-TBDMS-N6-Me-rA in m6A Oligonucleotide Synthesis


Substituting 5'-DMT-2'-TBDMS-N6-Me-rA with a structurally similar protected adenosine intermediate — such as the N6-benzoyl (N6-Bz) analog (5'-DMT-2'-TBDMS-N6-Bz-rA, CAS 81265-93-2) or the inosine precursor (5'-O-DMT-2'-O-TBDMS-inosine, CAS 127212-34-4) — introduces materially different downstream processing requirements and synthesis efficiency. The N6-Bz analog mandates an additional post-synthetic base-deprotection step using concentrated ammonium hydroxide at elevated temperature (60 °C for 5 h or AMA at 65 °C), which can promote RNA strand degradation and depurination [1]. The inosine analog, by contrast, lacks the N6-methyl modification entirely and requires further C6 activation/amination chemistry before phosphitylation, adding steps and reducing overall yield — the direct regioisomer separation of 2'- vs 3'-TBDMS-protected m6A intermediates has been reported to proceed in only 28–37% yield for the desired 2'-isomer in traditional routes [2]. These substitution pitfalls underscore why procurement specifications must mandate the exact N6-methyl, 2'-TBDMS, 5'-DMT protection pattern.

Quantitative Comparative Evidence for 5'-DMT-2'-TBDMS-N6-Me-rA: Synthesis Yield, Deprotection Compatibility, and Phosphitylation Efficiency


Synthesis Yield: BOP-Mediated Five-Step Route vs Traditional Seven- to Eight-Step Routes

In the improved BOP-mediated SNAr synthesis, compound 5 — which is structurally identical to 5'-DMT-2'-TBDMS-N6-Me-rA — is obtained by 5'-O-DMTr protection of 2'-O-TBDMS-N6-methyladenosine (compound 4) in 85% isolated yield [1]. The complete five-step route from inosine proceeds to the final phosphoramidite (compound 6) in 60% overall yield, representing a two- to three-fold improvement over previously reported seven- to eight-step syntheses that rely on POCl₃/Vilsmeier-mediated chlorination [1]. A critical bottleneck avoided by this route is the chromatographic separation of 2'- and 3'-TBDMS regioisomers of protected m6A: prior art reports achieving only 28–37% yield of the desired 2'-TBDMS isomer (compound 8) from this separation alone [1]. The BOP route circumvents this by installing the TBDMS group regioselectively earlier in the sequence (compound 3 → compound 4 via selective DTBS cleavage, 90% yield) [1].

RNA epigenetics phosphoramidite synthesis m6A oligonucleotide inosine-to-adenosine conversion

Post-Synthetic Deprotection Burden: N6-Methyl vs N6-Benzoyl Adenosine Intermediates

The N6-methyl modification in 5'-DMT-2'-TBDMS-N6-Me-rA is the biologically relevant terminal group — it requires no post-synthetic deprotection. In contrast, the N6-benzoyl analog (5'-DMT-2'-TBDMS-N6-Bz-rA) mandates cleavage of the benzoyl amide after oligonucleotide assembly. Standard N6-Bz deprotection employs concentrated NH₄OH at 60 °C for 5 hours or AMA (1:1 40% methylamine/conc. NH₄OH) at 65 °C for 10–30 minutes . The N6-Me-A-CE phosphoramidite derived from the target compound has been demonstrated to be compatible with all popular RNA deprotection methods including UltraMild conditions (0.05 M K₂CO₃ in MeOH, room temperature), which are inaccessible to N6-Bz-protected adenosines [1]. This broader deprotection compatibility reduces the risk of RNA strand scission and minimizes the need for method re-validation when changing synthesis protocols [1].

RNA oligonucleotide deprotection base-labile protecting groups UltraMild deprotection m6A epitranscriptomics

Intermediate-to-Phosphoramidite Conversion: Phosphitylation Yield Under Optimized Conditions

The conversion of 5'-DMT-2'-TBDMS-N6-Me-rA (compound 5) to its 3'-CE phosphoramidite (compound 6; CAS 588698-79-7) proceeds in 80% isolated yield under optimized conditions using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (2.5 equivalents), DIPEA (10 equivalents) in anhydrous CH₂Cl₂ under argon, with moisture-free chromatographic purification (1:1:0.01 hexane/ethyl acetate/pyridine) . This represents a reproducible, literature-validated protocol that has been independently applied to the synthesis of diverse N6-substituted adenosine phosphoramidites [1]. For laboratories engaged in custom phosphoramidite preparation, the availability of the intermediate at ≥98% HPLC purity eliminates the need for additional purification before phosphitylation, reducing overall processing loss.

phosphoramidite chemistry 3'-phosphitylation nucleoside derivatization custom phosphoramidite synthesis

TBDMS-Class Solid-Phase Coupling Efficiency: Benchmarking for Oligonucleotide Length Planning

The phosphoramidite derived from 5'-DMT-2'-TBDMS-N6-Me-rA belongs to the TBDMS-protected RNA monomer class. In a controlled head-to-head comparison by Glen Research synthesizing a 20mer RNA oligonucleotide (5'-UUG UUC UUA UUG UUC UUA UU-3') on US III PS solid support with 6 min coupling time and 0.25 M ETT activator, TBDMS monomers achieved 98.7% average stepwise coupling efficiency versus 98.9% for TOM monomers and 99.7% for DNA controls [1]. Extrapolating to a 100mer oligonucleotide, TBDMS chemistry yields approximately 27% crude full-length product purity versus 33% for TOM chemistry [1]. The recommended coupling time for the specific N6-Me-A-CE phosphoramidite (bearing a Pac protecting group on N6 in addition to TBDMS at 2'-O) is 12 minutes — longer than the standard 6-minute TBDMS coupling — reflecting the additional steric bulk of the phenoxyacetyl group [2]. Solution stability of the phosphoramidite in anhydrous acetonitrile is 1–2 days, with recommended storage at −10 to −30 °C under dry conditions [2].

solid-phase oligonucleotide synthesis TBDMS vs TOM coupling efficiency RNA synthesis optimization

Commercial Purity Specification: ≥98% HPLC vs Typical Research-Grade 95%

5'-DMT-2'-TBDMS-N6-Me-rA is commercially supplied by BOC Sciences at ≥98% purity as determined by HPLC . This specification exceeds the 95% purity commonly cited for research-grade protected nucleoside intermediates and meets or exceeds the ≥95% ³¹P NMR purity acceptance criterion (NLT 95.0% a/a) established for phosphoramidite building blocks in oligonucleotide therapeutic manufacturing [1]. The compound is also available from Biosynth/Carbosynth (CymitQuimica) at ≥95% minimum purity . Physical characterization data — including density (1.2 ± 0.1 g/cm³), boiling point (797.8 ± 70.0 °C at 760 mmHg), and LogP (8.89) — are documented in the Chemsrc database [2], facilitating analytical method development for incoming quality control.

nucleoside intermediate quality control HPLC purity specification phosphoramidite precursor procurement benchmark

Optimal Procurement and Application Scenarios for 5'-DMT-2'-TBDMS-N6-Me-rA Based on Quantitative Evidence


In-House Synthesis of m6A Phosphoramidite for Cost-Sensitive Epitranscriptomics Research Programs

Laboratories consuming ≥500 mg of N6-Me-A-CE phosphoramidite annually can achieve significant cost reduction by procuring 5'-DMT-2'-TBDMS-N6-Me-rA as the penultimate intermediate and performing the final phosphitylation in-house. The literature-validated 80% phosphitylation yield at 0.7 mmol scale , combined with the intermediate's ≥98% commercial HPLC purity [4], provides a predictable conversion with minimal purification overhead. The 60% overall yield of the five-step BOP route from inosine means that even laboratories starting from inosine can achieve cost parity with commercial phosphoramidite pricing at modest scale .

Synthesis of Long m6A-Containing RNA Oligonucleotides (>60mer) Requiring UltraMild Deprotection

For RNA oligonucleotides exceeding 60 nucleotides — where cumulative coupling failures become significant and harsh deprotection conditions risk strand scission — the N6-methyl modification eliminates the high-temperature base-deprotection step entirely . This enables the use of UltraMild deprotection conditions (0.05 M K₂CO₃ in MeOH, room temperature) that are inaccessible to N6-benzoyl-protected adenosines . When planning synthesis of long RNA, procurement should account for the TBDMS-class coupling efficiency of 98.7% per step: a 100mer requires approximately 3.7-fold more phosphoramidite input than a 20mer to achieve equivalent crude yield, based on the extrapolated 27% vs 80% crude purity difference [4].

Custom Derivatization of the N6 Position — Intermediate as a Diversification Point

For research programs exploring structure-activity relationships at the N6 position of adenosine, 5'-DMT-2'-TBDMS-N6-Me-rA is not itself a diversification point but represents the validated product of the BOP-mediated SNAr methodology. The synthetic route that produces this intermediate has demonstrated generality across diverse amines (compounds 11a–g), enabling the synthesis of N6-alkyl, N6-aryl, and N6-heterocyclic adenosine phosphoramidites in good non-optimized yields . Laboratories requiring N6-modified adenosines beyond the methyl variant can adopt the same BOP/DBU activation protocol, using the intermediate's synthesis as a methodological template.

Quality Control Benchmarking for Incoming Protected Nucleoside Intermediates in GMP or GLP Environments

In regulated oligonucleotide manufacturing environments, incoming intermediate quality specifications can be benchmarked against the ≥98% HPLC purity offered by BOC Sciences for this compound , the industry phosphoramidite QC acceptance criterion of NLT 95.0% by ³¹P NMR [4], and the established physical constants (density 1.2 g/cm³, LogP 8.89) [5]. The documented TBDMS migration tendency in protic solvents [6] mandates that QC protocols include residual solvent analysis (specifically for methanol and water) and ¹H NMR verification of the 2'-O-TBDMS:3'-O-TBDMS ratio to confirm regiochemical integrity prior to phosphitylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-DMT-2'-TBDMS-N6-Me-rA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.